1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-amino-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-8-3-11-12(4-9(8)2)15(7-14-11)6-10(16)5-13;;/h3-4,7,10,16H,5-6,13H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFIKCQOEXVERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with appropriate reagents to introduce the amino and propanol groups. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Benzodiazol/Benzimidazole Derivatives
Key Observations:
- Side Chain Variations : The hydroxyl group in the target compound distinguishes it from propan-amine derivatives (e.g., ), enhancing hydrogen-bonding capacity for target interactions.
- Salt Forms: Dihydrochloride salts (target compound, ) improve aqueous solubility compared to non-salt forms.
Key Findings:
- Halogenation vs. Methylation : Brominated compounds (TBBi, K32) exhibit stronger kinase inhibition due to halogen-bonding interactions, but methyl groups in the target compound may improve selectivity and reduce off-target effects .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties
Key Notes:
- Solubility: The dihydrochloride form of the target compound likely outperforms non-salt analogs in aqueous environments .
- CCS as a Predictor : The CCS value (149.3 Ų) suggests moderate membrane permeability, comparable to small-molecule kinase inhibitors .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Optimization : Use reflux conditions with ethanol or methanol as solvents to enhance reaction efficiency. Adjust molar ratios of precursors (e.g., benzimidazole derivatives and amino-propanol intermediates) to minimize side products .
- Purification : Employ column chromatography (silica gel, eluting with dichloromethane/methanol gradients) followed by recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt .
- Purity Validation : Confirm purity ≥98% via reversed-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
Q. What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the benzodiazolyl proton environment (δ 7.2–8.1 ppm) and amino-propanol backbone (δ 3.0–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS (positive mode) to confirm molecular weight (e.g., [M+H] at m/z 294.12) and isotopic patterns .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) within ±0.4% of theoretical values .
Q. How should solubility and stability be assessed under laboratory conditions?
Methodological Answer:
- Solubility Profiling : Test in aqueous buffers (pH 1–12) and organic solvents (DMSO, ethanol) using nephelometry or UV-vis spectrophotometry .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. For light sensitivity, expose to UV-Vis radiation (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can the compound’s interaction with biological targets be investigated?
Methodological Answer:
- In Vitro Assays : Perform fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes/receptors (e.g., kinases or GPCRs) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins, leveraging crystallographic data from homologous benzimidazole derivatives .
Q. What strategies resolve contradictions in reported physicochemical properties?
Methodological Answer:
Q. How to elucidate degradation pathways under environmental/physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to oxidative (HO), hydrolytic (acid/alkaline), and thermal stress. Analyze degradants via LC-MS/MS and propose pathways using software (e.g., ACD/MS Fragmenter) .
- Ecotoxicity Assessment : Use OECD Test Guideline 307 to study soil biodegradation and quantify metabolites via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
